N-[4-(benzyloxy)-3-methoxybenzyl]-N-methyl-2-(pyridin-2-yl)ethanamine
Description
N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE is an organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C23H26N2O2/c1-25(15-13-21-10-6-7-14-24-21)17-20-11-12-22(23(16-20)26-2)27-18-19-8-4-3-5-9-19/h3-12,14,16H,13,15,17-18H2,1-2H3 |
InChI Key |
SUFWINVWLQXKPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-(benzyloxy)-3-methoxybenzylamine with 2-(2-pyridyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(benzyloxy)-3-methoxybenzaldehyde or 4-(benzyloxy)-3-methoxybenzoic acid.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(BENZYLOXY)-3-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE can be compared with other benzylamine derivatives and pyridyl-containing compounds.
- Examples include N-benzyl-N-methyl-2-(2-pyridyl)ethylamine and 4-(benzyloxy)-3-methoxybenzylamine.
Uniqueness
- The presence of both benzyloxy and methoxy groups on the benzyl ring, along with the pyridyl and ethylamine moieties, makes this compound unique.
- This unique structure allows for diverse chemical reactivity and potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
